molecular formula C10H12BrNO2 B1525095 Ethyl 2-amino-5-bromo-3-methylbenzoate CAS No. 1032668-56-6

Ethyl 2-amino-5-bromo-3-methylbenzoate

Cat. No. B1525095
M. Wt: 258.11 g/mol
InChI Key: HJJPKQZMXXGRBW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-methylbenzoate is a chemical compound with the CAS Number: 1032668-56-6 . It has a molecular weight of 258.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-amino-5-bromo-3-methylbenzoate . The InChI code for this compound is 1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-bromo-3-methylbenzoate is a powder that is stored at room temperature . It has a molecular weight of 258.11 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Bromination of Aromatic Compounds

  • Scientific Field: Physical Chemistry
  • Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
  • Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
  • Results: The structure of the substituent has a significant effect on bromination rates .

Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl 2-amino-5-cyano-3-methylbenzoate is used as a reactant in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
  • Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
  • Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .

Production of 2-amino-5-cyano-N,3-dimethylbenzamide

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the production of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
  • Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
  • Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .

Bromination of Aromatic Compounds

  • Scientific Field: Physical Chemistry
  • Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
  • Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
  • Results: The structure of the substituent has a significant effect on bromination rates .

Production of 2-amino-5-cyano-N,3-dimethylbenzamide

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the production of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
  • Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
  • Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .

Bromination of Aromatic Compounds

  • Scientific Field: Physical Chemistry
  • Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
  • Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
  • Results: The structure of the substituent has a significant effect on bromination rates .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-5-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPKQZMXXGRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromo-3-methylbenzoate

Synthesis routes and methods

Procedure details

The above-described method (Example 1) was repeated to react 2-ethyl 2-amino-3-methylbenzoate (16.29 g, 90.0 mmol) with hydrogen bromide (15.93 g, 94.5 mmol, 48% in water) and hydrogen peroxide (11.25 g, 99.0 mmol, 30% in water) and, following working up similar to Example 1, ethyl 2-amino-5-bromo-3-methylbenzoate (20.7 g, 89.1% of theory, >99 area % LC) was obtained as a brown oil.
Quantity
16.29 g
Type
reactant
Reaction Step One
Quantity
15.93 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-bromo-3-methylbenzoate
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Citations

For This Compound
1
Citations
W Dong, J Xu, L Xiong, X Liu, Z Li - Chinese Journal of …, 2009 - Wiley Online Library
In search of environmentally benign insecticides with high activity, low toxicity and low residue, a novel series of anthranilic acid esters containing N‐pyridylpyrazole were designed and …
Number of citations: 78 onlinelibrary.wiley.com

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